![molecular formula C24H19N3 B14255036 3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline CAS No. 314275-03-1](/img/structure/B14255036.png)
3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinoline ring, which contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline can be achieved through various methods. One common approach involves the multicomponent reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst . This method is advantageous due to its simplicity, high yield, and broad scope of aromatic aldehydes.
Another method involves the condensation reaction of 5-amino-3-methyl-1-phenylpyrazole with aromatic aldehydes and 2-hydroxy-1,4-naphthoquinone under solvent-free conditions using sulfamic acid as a catalyst . This method is efficient and environmentally friendly, producing high yields in short reaction times.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of solid acidic catalysts like sulfamic acid can make the process more economical and environmentally benign. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve yields.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fully aromatic systems.
Reduction: Reduction reactions can modify the quinoline ring, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of oncogenic Ras, it binds to the Ras protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This makes it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-B]quinolines: These compounds share a similar core structure but differ in the substituents on the aromatic rings.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a pyridine ring instead of a quinoline ring and exhibit different biological activities.
Uniqueness
3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
314275-03-1 |
|---|---|
Fórmula molecular |
C24H19N3 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
3-methyl-4-(4-methylphenyl)-1-phenylpyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C24H19N3/c1-16-12-14-18(15-13-16)23-20-10-6-7-11-21(20)25-24-22(23)17(2)26-27(24)19-8-4-3-5-9-19/h3-15H,1-2H3 |
Clave InChI |
KOJGFGIDLQMGDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C(=NN(C3=NC4=CC=CC=C42)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)
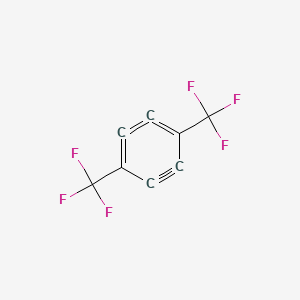
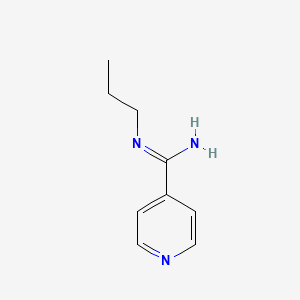
![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
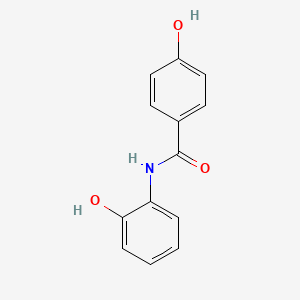
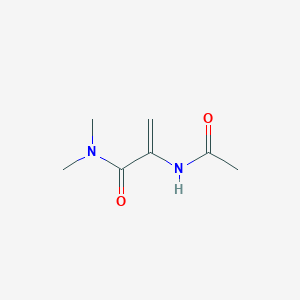
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)
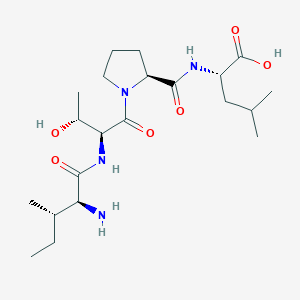
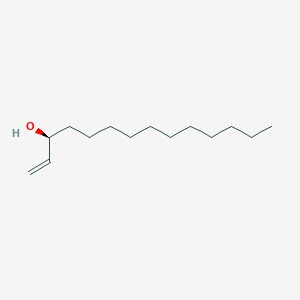

![Ethyl 9-hydroxy-2-[(trimethylsilyl)methyl]non-2-enoate](/img/structure/B14255043.png)

